molecular formula C23H20FN3OS B2410392 2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941896-14-6

2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2410392
M. Wt: 405.49
InChI Key: JJKDVKTVUNDALR-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide” appears to be a complex organic molecule. It contains several functional groups including a 2,4-dimethylphenyl group, a 4-fluorobenzo[d]thiazol-2-yl group, and a pyridin-2-ylmethyl group. These groups are connected by an acetamide linkage. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis could potentially involve reactions such as Friedel-Crafts alkylation (to introduce the methyl groups on the phenyl ring), nucleophilic aromatic substitution (to introduce the fluorine atom), and amide bond formation (to connect the different parts of the molecule).



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl, thiazole, and pyridine rings would likely contribute to a planar structure, while the methyl and amide groups could introduce some steric hindrance and affect the overall conformation of the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of an amide bond suggests that it could undergo hydrolysis under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, and the presence of a fluorine atom could make the compound reactive towards nucleophilic aromatic substitution.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amide) and aromatic rings could affect its solubility, melting point, and boiling point. The presence of a fluorine atom could also affect its reactivity and stability.


Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds related to 2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide have been synthesized and analyzed for their vibrational spectra and electronic properties. These studies are crucial for understanding the compound's molecular interactions and potential applications in materials science, such as in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency (LHE) and favorable energy profiles for photo-voltaic applications. Additionally, their non-linear optical (NLO) activity suggests potential applications in optical devices (Mary et al., 2020).

Photovoltaic Efficiency Modeling

The aforementioned compounds have shown promise as photosensitizers in DSSCs, highlighted by their good LHE and the free energy of electron injection, which are essential characteristics for effective solar energy conversion. This application is particularly relevant for renewable energy technologies seeking efficient and stable photosensitizers (Mary et al., 2020).

Ligand-Protein Interactions

Molecular docking studies have been conducted to explore the binding interactions of these compounds with specific proteins, such as Cyclooxygenase 1 (COX1), which is involved in inflammatory processes. This research provides insights into the potential therapeutic applications of these compounds in treating inflammation or as part of drug discovery efforts targeting COX1 or similar proteins (Mary et al., 2020).

Anticancer Activity

Compounds with structural similarities have been tested against various cancer cell lines, demonstrating anticancer activity at low concentrations compared to reference drugs. This suggests potential therapeutic applications in oncology, particularly for targeting specific types of cancer such as lung, breast, and CNS cancers (Hammam et al., 2005).

Src Kinase Inhibitory and Anticancer Activities

Specific derivatives have been synthesized and evaluated for their ability to inhibit Src kinase, a protein associated with the progression of several cancers. These compounds have shown inhibitory activities, presenting a promising avenue for the development of new anticancer therapies (Fallah-Tafti et al., 2011).

Safety And Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment. It’s also important to dispose of it properly to minimize environmental impact.


Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in cell and animal models, and eventually in clinical trials. If it’s intended for use in materials science or another field, future research could involve studying its physical properties and how they can be exploited for specific applications.


properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3OS/c1-15-9-10-17(16(2)12-15)13-21(28)27(14-18-6-3-4-11-25-18)23-26-22-19(24)7-5-8-20(22)29-23/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKDVKTVUNDALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

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